

Comparative biodistribution of Au-193 and Au198 nanoparticles

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A Comparative Guide to the Biodistribution of Gold-198 Nanoparticles: Influence of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

The biodistribution of nanoparticles is a critical factor in the development of nanomedicines, influencing both their therapeutic efficacy and potential toxicity. Gold-198 (198 Au), a radioisotope that emits both gamma and beta radiation, has garnered significant attention for its potential in cancer theranostics. This guide provides a comparative overview of the biodistribution of 198 Au nanoparticles, with a focus on how their physical properties, such as shape, influence their accumulation in various organs. The information presented herein is supported by experimental data to aid researchers in the design and evaluation of novel nanoparticle-based therapies.

Data on Biodistribution of 198 Au Nanoparticles

The biodistribution of intravenously administered ¹⁹⁸Au nanoparticles is significantly influenced by their shape. The following table summarizes the percentage of injected dose per gram of tissue (%ID/g) for different shapes of PEGylated ¹⁹⁸Au nanoparticles in mice bearing EMT6 tumors at various time points post-injection.



Organ	Nanoparticle Shape	1 hour (%ID/g)	6 hours (%ID/g)	24 hours (%ID/g)
Blood	Nanospheres	11.2	0.9	-
Nanodisks	11.2	-	-	
Nanorods	-	-	-	_
Nanocages	15.3	14.2	-	_
Liver	Nanospheres	20.7 - 43.9	-	34.9
Nanodisks	20.7 - 43.9	-	55.0	
Nanorods	20.7 - 43.9	-	52.1	_
Nanocages	20.7 - 43.9	-	63.4	_
Spleen	Nanospheres	-	-	5.0
Nanodisks	-	-	>40	
Nanorods	-	-	>40	_
Nanocages	-	-	>40	_
Tumor	Nanospheres	2.1	11.5	23.2
Nanodisks	1.5	4.4	-	

Data extracted from a study by Black et al., 2014.[1][2][3][4][5]

Key Observations:

- Blood Circulation: Nanocages exhibited the most prolonged blood circulation time, while nanospheres and nanodisks showed a significant decrease in blood concentration after 6 hours.[1]
- Liver and Spleen Accumulation: All nanoparticle shapes showed significant accumulation in the liver.[1] However, nanospheres demonstrated the lowest clearance by the mononuclear phagocytic system (MPS) in the liver and spleen compared to other shapes.[1] Nanodisks, nanorods, and nanocages showed very high accumulation in the spleen at 24 hours.[1]



 Tumor Uptake: PEGylated Au nanospheres showed the highest tumor accumulation over 24 hours, which is attributed to their high blood retention and low clearance by the liver and spleen.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting biodistribution data and for designing future studies.

Synthesis of Radioactive H198AuCl4

The production of the radioactive precursor is the first critical step.

- Irradiation: A foil of gold (5–30 mg) is irradiated with a neutron flux of 8 × 10¹³ n/cm²/s to produce ¹⁹⁸Au.[1][3]
- Dissolution: The radioactive foil is dissolved in 0.4 mL of freshly prepared aqua regia (HCl/HNO₃ = 3/1, v/v) at 90 °C for 5 minutes.[1][3]
- Reconstitution: The solution is dried at 100 °C and reconstituted in 0.4 mL of 0.05 M HCl twice. Finally, it is reconstituted in 0.1 M HCl for shipping.[1][3] Upon receipt, the sample is dried at 130 °C and reconstituted in ultrapure water.[1][3]

Synthesis of ¹⁹⁸Au-Incorporated Nanoparticles

The following outlines the synthesis for different nanoparticle shapes.

- 198 Au-Incorporated Au Nanocages: These are prepared via a galvanic replacement reaction between Ag nanocubes and a mixture of H198 AuCl4 and HAuCl4.[1][3] An aqueous suspension of Ag nanocubes (48 nm edge length) is titrated with an aqueous solution containing H198 AuCl4 (81 MBq) and HAuCl4 (0.75 mM) at a rate of 30 mL/h. The reaction is monitored by observing the Localized Surface Plasmon Resonance (LSPR) peak and is stopped by centrifugation when the peak reaches 780 nm.[1][3]
- 198Au-Incorporated Au Nanodisks: Radioactive triangular nanodisks are first synthesized using H198AuCl4 (107 MBq).[3] The corners of these triangular nanodisks are then etched away by the slow addition of an aqueous HAuCl4 solution (10 mM) in CTAB (100 nM) to create rounded nanodisks. The reaction is stopped when the LSPR peak reaches 770 nm.[3]



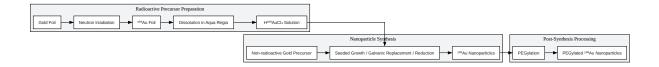
• Surfactant-Free ¹⁹⁸Au Nanoparticles: A method for synthesizing radioactive Gold-198 nanoparticles without the use of surfactants has also been described.[6][7] This involves the citrate reduction of H¹⁹⁸AuCl₄, followed by stabilization with PEG.[6][7]

In Vivo Biodistribution Studies

- Animal Model: Mice bearing EMT6 breast cancer tumors are commonly used.[1][2][3][4][5]
- Administration: An aqueous suspension of the PEGylated radioactive Au nanostructures is injected intravenously via the tail vein.[1][2][3]
- Quantification: The biodistribution is quantified by measuring the γ radiation from the decay of ¹⁹⁸Au in various organs and tissues at different time points post-injection.[1][2][3][4][5]
 Tissues are harvested, weighed, and their radioactivity is measured using a gamma counter.
 The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Experimental Workflows

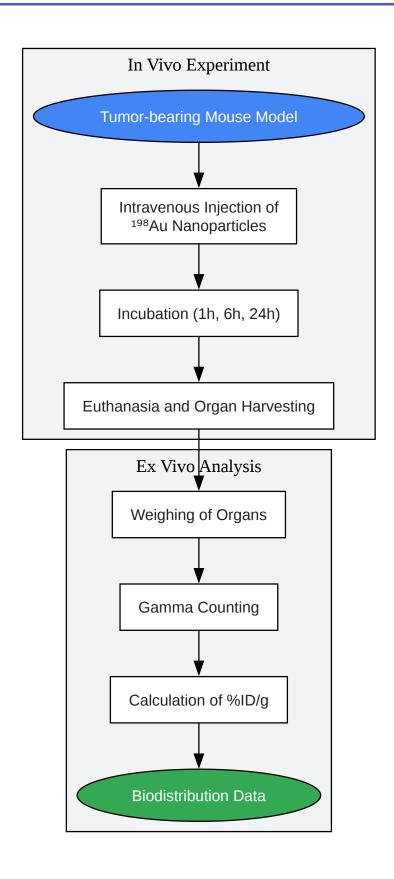
To better illustrate the processes involved in these studies, the following diagrams outline the key experimental workflows.



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Caption: Workflow for the synthesis of PEGylated ¹⁹⁸Au nanoparticles.





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Caption: Workflow for the in vivo biodistribution study of 198Au nanoparticles.



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